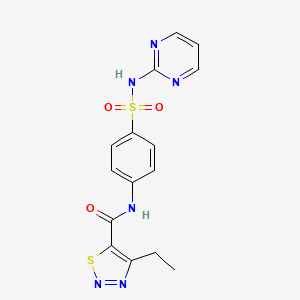
4-ethyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-1,2,3-thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H14N6O3S2 and its molecular weight is 390.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Evaluation
The synthesis of novel heterocyclic compounds, including derivatives of "4-ethyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-1,2,3-thiadiazole-5-carboxamide," has been a significant focus in the search for effective antibacterial agents. Research by Azab, Youssef, and El-Bordany (2013) explored synthesizing new compounds containing a sulfonamido moiety, demonstrating potential as antibacterial agents. Their findings revealed that several synthesized compounds exhibited high antibacterial activity, highlighting the importance of such compounds in developing new antibacterial treatments (Azab, Youssef, & El-Bordany, 2013).
Anticancer and Anti-inflammatory Agents
Another avenue of research involves evaluating the anticancer and anti-inflammatory properties of derivatives of "this compound." For example, Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, assessing their cytotoxic activities and 5-lipoxygenase inhibition capabilities. This research underscores the potential of such compounds in developing new treatments for cancer and inflammation (Rahmouni et al., 2016).
Molluscicidal Properties
Research into the molluscicidal properties of thiazolo[5,4-d]pyrimidines, which are structurally related to the compound , has shown promising results in combating schistosomiasis by targeting the intermediate host snails. El-bayouki and Basyouni (1988) synthesized new derivatives demonstrating activity against B. alexandrina snails, indicating the potential of these compounds in addressing parasitic diseases (El-bayouki & Basyouni, 1988).
Enzymatic Activity Enhancement
The exploration of compounds' ability to enhance enzymatic activity, particularly in the context of biotechnological applications, has also been a focus. Abd and Awas (2008) investigated the synthesis and cyclization reactions of pyrazolopyrimidinyl keto-esters, finding that some compounds significantly increased the reactivity of cellobiase. This research highlights the potential application of these compounds in industrial biotechnology and enzyme activation (Abd & Awas, 2008).
Antimicrobial and Antituberculosis Activities
The development of compounds with antimicrobial and antituberculosis activities is critical in the fight against resistant microbial strains. Jeankumar et al. (2013) designed and synthesized ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, demonstrating significant activity against Mycobacterium tuberculosis, showcasing the therapeutic potential of such compounds in treating tuberculosis (Jeankumar et al., 2013).
Wirkmechanismus
Target of Action
The compound’s primary targets are tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of normal cellular processes and are implicated in many disease states .
Mode of Action
The compound interacts with its targets, the tyrosine kinases, by specifically binding to an inactive Abelson tyrosine kinase domain characteristic for this gene . This binding is facilitated through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This interaction results in the inhibition of the activity of tyrosine kinases .
Biochemical Pathways
The inhibition of tyrosine kinases affects various biochemical pathways. Tyrosine kinases are involved in the activation of proteins that regulate cell division, survival, and migration. Therefore, their inhibition can lead to the suppression of these processes, potentially leading to the control of disease states such as cancer .
Result of Action
The result of the compound’s action is the inhibition of tyrosine kinases, leading to the suppression of processes regulated by these enzymes . This can result in the control of disease states such as cancer . .
Eigenschaften
IUPAC Name |
4-ethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O3S2/c1-2-12-13(25-21-19-12)14(22)18-10-4-6-11(7-5-10)26(23,24)20-15-16-8-3-9-17-15/h3-9H,2H2,1H3,(H,18,22)(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJPGDHJOUNUPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

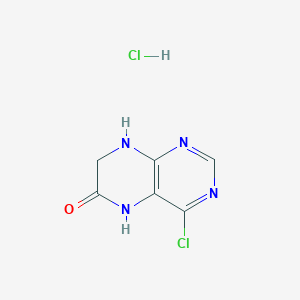
![4-chloro-N-[(4-methylphenyl)methyl]-2-nitroaniline](/img/structure/B2507036.png)
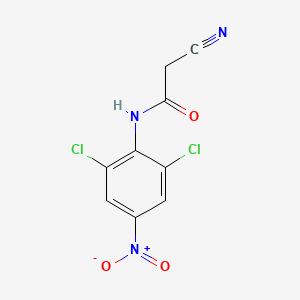
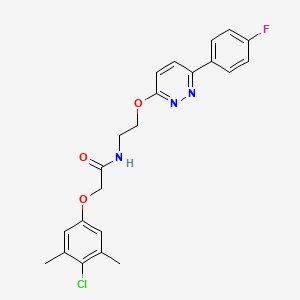
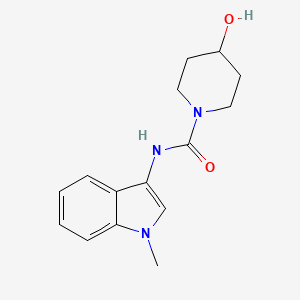
![N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2507040.png)
![[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2507042.png)
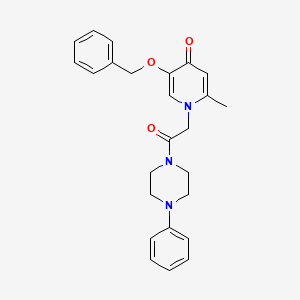

![3-[({3-[(2,6-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-yl}amino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2507049.png)
![4-[5-(2,3-dimethoxyphenyl)-3-(4-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2507051.png)
![[1-[(4-Phenylphenyl)methyl]piperidin-2-yl]methanol](/img/structure/B2507054.png)
![Ethyl 5-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbonyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2507055.png)
![Lithium 3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2507056.png)